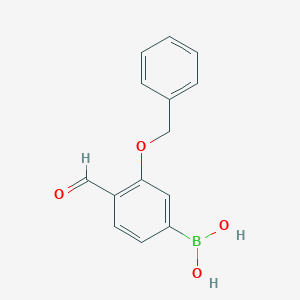

(3-(Benzyloxy)-4-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-formyl-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-13(15(17)18)8-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMKPYLKWZTWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Benzyloxy 4 Formylphenyl Boronic Acid

Strategies for the Construction of the Boronic Acid Moiety

The introduction of the boronic acid group onto the phenyl ring is a critical transformation. Several methodologies can be envisaged, primarily revolving around the borylation of a pre-functionalized aryl precursor.

Directed ortho-Metalation and Electrophilic Borylation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govresearchgate.net This strategy relies on the use of a directing metalation group (DMG) that complexes with an organolithium base, facilitating deprotonation at the adjacent ortho-position. nih.govresearchgate.net The resulting aryllithium species can then be quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to furnish the desired arylboronic acid.

For the synthesis of (3-(benzyloxy)-4-formylphenyl)boronic acid, a potential precursor would be 3-benzyloxybenzaldehyde (B162147). In this molecule, both the benzyloxy and the formyl groups (or a protected form thereof) could potentially act as DMGs. The relative directing strength of these groups would determine the regioselectivity of the lithiation. Generally, amides and carbamates are strong DMGs, while ethers and aldehydes are considered weaker. orientjchem.org The aldehyde group can be transiently protected in situ by reaction with a lithium amide to form an α-amino alkoxide, which is a potent DMG. nih.gov

A plausible DoM approach would involve the protection of the formyl group of 3-benzyloxybenzaldehyde as a more robust directing group, followed by ortho-lithiation and subsequent borylation. However, the inherent reactivity of the benzylic protons of the benzyloxy group towards strong bases presents a potential challenge, which might lead to side reactions. uwindsor.ca The α-lithiobenzyloxy group itself can act as a DMG, potentially leading to lithiation at the ortho-position of the phenyl ring of the benzyl (B1604629) group rather than the desired benzaldehyde (B42025) ring. beilstein-journals.org

Palladium-Catalyzed Borylation of Aryl Halides and Pseudohalides

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a highly versatile and functional group tolerant method for the synthesis of arylboronic acids and their esters. beilstein-journals.org This reaction typically involves the coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org

A viable synthetic route to this compound using this methodology would commence with a suitably halogenated precursor, such as 3-benzyloxy-4-bromobenzaldehyde or 3-benzyloxy-4-iodobenzaldehyde. The synthesis of such precursors is a key consideration and is discussed in section 2.2.

The borylation reaction itself can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and palladium nanoparticles, have been successfully employed for the borylation of aryl halides. nih.govbeilstein-journals.orgresearchgate.net The use of mechanochemistry (ball milling) has also been reported to facilitate solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free and often faster alternative to solution-based methods. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromobiphenyl | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl | 85 | beilstein-journals.org |

| 1-Bromo-4-nitrobenzene | B₂pin₂ | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | 4-Nitro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 93 | beilstein-journals.org |

| Benzyl Bromide | B₂pin₂ | Pd(dba)₂ / P(4-MeOC₆H₄)₃ | KOAc | Toluene | Benzylboronic acid pinacol (B44631) ester | 91 | researchgate.net |

This table presents general examples of palladium-catalyzed borylation reactions to illustrate the methodology's scope.

Alternative Synthetic Routes to Arylboronic Acids

Besides DoM and palladium-catalyzed coupling, other methods can be employed for the synthesis of arylboronic acids. One of the classical methods involves the reaction of a Grignard reagent with a trialkyl borate. guidechem.comorgsyn.org For the target molecule, this would necessitate the formation of a Grignard reagent from a protected 3-benzyloxy-4-halobenzaldehyde. The aldehyde functionality must be protected, for instance as an acetal, to prevent its reaction with the highly nucleophilic Grignard reagent. guidechem.com Following the formation of the boronic ester, deprotection of the aldehyde would yield the final product.

The synthesis of 4-formylphenylboronic acid has been reported starting from 4-bromobenzaldehyde, where the aldehyde is first protected as a diethyl acetal. The Grignard reagent is then formed and reacted with tri-n-butyl borate, followed by acidic work-up to give the desired product. guidechem.com A similar strategy could be adapted for the synthesis of this compound.

Selective Introduction and Manipulation of the Benzyloxy Group

The regioselective introduction of the benzyloxy group is a pivotal step in the synthesis of the target molecule, as it dictates the substitution pattern of the final product.

Synthesis of Benzyloxy-Substituted Phenyl Precursors

The synthesis of this compound logically starts from a commercially available or readily synthesized precursor bearing the required oxygenation pattern. Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is an ideal starting material. The challenge lies in the regioselective benzylation of one of the two phenolic hydroxyl groups.

The synthesis of 3-benzyloxy-4-methoxybenzaldehyde (B16803) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and benzyl bromide is a known transformation, indicating that selective O-alkylation of the 3-hydroxyl group is feasible. google.comchemicalbook.com For the synthesis of the target compound, a similar selective benzylation of protocatechualdehyde at the 3-position would be required.

Alternatively, one could start with 3-hydroxybenzaldehyde (B18108), which is commercially available. nih.gov Benzylation of 3-hydroxybenzaldehyde would yield 3-benzyloxybenzaldehyde. sigmaaldrich.com This intermediate could then be functionalized at the 4-position, for example, by halogenation, to provide a suitable substrate for palladium-catalyzed borylation as described in section 2.1.2. The synthesis of 3-iodo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde (B117250) using N-iodosuccinimide has been reported, suggesting that direct iodination of a phenolic aldehyde is possible. chemicalbook.com A similar approach could potentially be applied to 3-benzyloxybenzaldehyde, although the regioselectivity of the halogenation would need to be carefully controlled.

Regioselective Benzyloxy-Etherification Reactions

The regioselective alkylation of catecholic systems like 3,4-dihydroxybenzaldehyde (B13553) is influenced by the relative acidity of the two phenolic protons and the reaction conditions. The 4-hydroxyl group is generally more acidic than the 3-hydroxyl group due to resonance stabilization of the phenoxide by the para-formyl group. However, intramolecular hydrogen bonding between the 3-hydroxyl group and the formyl group can influence reactivity.

While some studies have focused on the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, achieving selective benzylation at the 3-position is crucial for the synthesis of the target compound. researchgate.net By carefully choosing the base and reaction conditions, it is often possible to influence the site of alkylation. For instance, using a milder base or specific solvent systems can sometimes favor alkylation at the less acidic hydroxyl group.

A study on the regioselective protection of 3,4-dihydroxybenzaldehyde found that under certain conditions with benzyl chloride, a mixture of mono-protected products was obtained, with the 4-benzyloxy isomer being the major product. researchgate.net Achieving high selectivity for the 3-benzyloxy isomer may require exploring a range of bases, solvents, and temperature profiles.

Formyl Group Installation and Precursor Functionalization

The introduction of the formyl (-CHO) group is a critical step in the synthesis. This can be achieved either by direct formylation of a suitable precursor, such as 3-(benzyloxy)phenylboronic acid, or by the oxidation of a precursor where the formyl group is present in a masked form, such as a methyl or methylene (B1212753) group.

Several classical named reactions are available for the formylation of aromatic rings. Their applicability to the synthesis of this compound depends on the nature of the substituents on the precursor molecule. The primary precursor for direct formylation is typically 3-(benzyloxy)phenylboronic acid.

Vilsmeier-Haack Reaction: This reaction is a versatile method for formylating electron-rich aromatic compounds. organic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The benzyloxy group on the precursor is strongly activating, making the ring susceptible to electrophilic substitution by the Vilsmeier reagent. chemistrysteps.com The reaction proceeds by electrophilic attack on the aromatic ring, followed by hydrolysis of the resulting iminium ion to yield the aldehyde. wikipedia.org The primary challenge is directing the formylation to the C-4 position.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst, typically a mixture of aluminum chloride (AlCl₃) and copper(I) chloride. vedantu.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) or phenol ether substrates. testbook.combyjus.comwikipedia.org Since the precursor, 3-(benzyloxy)phenylboronic acid, is a phenol ether, this method is considered unsuitable for this specific synthesis.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent to introduce a formyl group ortho to a hydroxyl group on a phenol. wikipedia.orgresearchgate.net While it is highly effective for synthesizing o-hydroxyaldehydes, its direct application to the benzyloxy-substituted precursor is generally inefficient. wikipedia.org A potential, albeit longer, route could involve the Duff reaction on 3-hydroxyphenylboronic acid to yield 3-hydroxy-4-formylphenylboronic acid, followed by a benzylation step to protect the hydroxyl group.

Table 1: Comparison of Formylation Reactions for 3-(Benzyloxy)phenylboronic Acid

| Reaction | Reagents | Substrate | Viability & Comments |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 3-(Benzyloxy)phenylboronic acid | Viable. The electron-rich ring is activated towards formylation. Regioselectivity is the main challenge. organic-chemistry.orgchemistrysteps.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | 3-(Benzyloxy)phenylboronic acid | Not applicable. Reaction is incompatible with phenol ether substrates. testbook.combyjus.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | 3-(Benzyloxy)phenylboronic acid | Inefficient. Primarily for formylation of phenols ortho to the -OH group. Could be used on a phenol precursor in a multi-step approach. wikipedia.orgresearchgate.net |

An alternative strategy to direct formylation is the oxidation of a methyl or methylene group already in the desired position. This synthetic route would begin with a precursor such as (3-(benzyloxy)-4-methylphenyl)boronic acid. The chemoselective oxidation of a benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. Several reagents can be employed for this transformation.

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols. To use this reagent, the methyl group would first need to be converted to a hydroxymethyl group (a benzyl alcohol), which can then be oxidized to the aldehyde.

Selenium Dioxide (SeO₂): SeO₂ can be used for the direct oxidation of activated methyl groups to aldehydes. The reaction conditions must be carefully controlled to prevent over-oxidation.

Ceric Ammonium Nitrate (CAN): CAN is another reagent capable of oxidizing benzylic methyl groups.

Chromium-based Reagents: Reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) are classic choices for oxidizing alcohols to aldehydes, but their use in direct methyl-to-formyl conversions is less common and can be harsh.

The primary advantage of this approach is that the regiochemistry is pre-determined by the synthesis of the methylated precursor, bypassing the regioselectivity issues of direct formylation.

Table 2: Potential Oxidation Methods for (3-(Benzyloxy)-4-methylphenyl)boronic acid

| Method | Oxidizing Agent | Key Considerations |

|---|---|---|

| Two-step Oxidation | 1. Bromination (NBS) 2. Hydrolysis 3. Oxidation (PCC or MnO₂) | Involves converting the methyl group to a benzyl bromide, then a benzyl alcohol, followed by oxidation. |

| Direct Oxidation | Selenium Dioxide (SeO₂) | Allows direct conversion of the methyl to a formyl group but can be toxic and requires careful control to avoid over-oxidation. |

| Benzylic C-H Borylation/Oxidation | Iridium or rhodium catalysts followed by oxidation | A modern approach involving C-H activation, but may have compatibility issues with the existing boronic acid. |

Chemo- and Regioselectivity Considerations in Multistep Synthesis

Achieving the correct substitution pattern is the most significant challenge in synthesizing this compound. When performing direct formylation on 3-(benzyloxy)phenylboronic acid, the regiochemical outcome is dictated by the combined directing effects of the existing substituents.

Benzyloxy Group (-OCH₂Ph): This is a powerful activating, ortho, para-directing group due to the resonance donation of the oxygen lone pair into the aromatic ring. It directs electrophilic substitution to positions 2, 4, and 6.

Boronic Acid Group (-B(OH)₂): This group is deactivating and a meta-director. It directs incoming electrophiles to position 5.

The desired formylation at C-4 is ortho to the strongly activating benzyloxy group, making it an electronically favored position. The other ortho position (C-2) is also activated, but may be sterically hindered by the adjacent boronic acid group. The para position (C-6) is also electronically activated and sterically accessible. Therefore, a mixture of isomers (2-formyl, 4-formyl, and 6-formyl) is possible, with the 4- and 6-isomers often being the major products in related reactions.

A study on the Rieche formylation of methoxyphenyl boronic acids highlighted that the position of substituents significantly influences yield and regioselectivity. uniroma1.it In some cases, ipso-substitution, where the boronic acid group itself is replaced by a formyl group, can occur, further complicating the reaction outcome. uniroma1.it Careful selection of the formylation method and reaction conditions is therefore essential to maximize the yield of the desired 4-formyl isomer.

Optimization of Reaction Conditions and Isolation Procedures

To maximize the yield and purity of the final product, both the reaction and the workup procedures must be optimized.

Optimization of Reaction Conditions: Key parameters that can be adjusted to improve the selectivity and yield of the formylation reaction include:

Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product and reduce the formation of byproducts.

Stoichiometry: The molar ratio of the formylating agent to the substrate can be varied. Using a slight excess of the formylating agent may improve conversion, but a large excess could lead to side reactions.

Solvent: The choice of solvent can influence the reactivity and selectivity of the reaction. scielo.br

Reaction Time: Monitoring the reaction progress via techniques like TLC or HPLC allows for quenching the reaction at the optimal point to maximize product formation and minimize degradation or byproduct formation. nih.gov

Isolation and Purification: Formylphenylboronic acids can be sensitive to certain conditions. For instance, in a strongly alkaline aqueous medium (pH > 11), they can undergo a Cannizzaro reaction, leading to disproportionation into the corresponding carboxylic acid and alcohol, which are difficult to separate from the desired product. google.com

A patented purification procedure for formylphenylboronic acids addresses this issue, allowing for the preparation of highly pure material. google.com This method involves a carefully controlled acid-base extraction:

The crude solid is suspended in water and cooled (e.g., to 10°C).

An aqueous base (e.g., 10% NaOH solution) is added dropwise, ensuring the pH does not exceed a specific value, typically around 10.5. This converts the boronic acid into its soluble boronate salt.

The aqueous solution is washed with a non-polar organic solvent, such as toluene, to remove non-acidic organic impurities.

The aqueous phase is cooled again, and the pure boronic acid is precipitated by the controlled addition of an acid (e.g., HCl).

The resulting solid is isolated by filtration, washed with water, and dried.

This procedure effectively removes both organic impurities and byproducts from the Cannizzaro reaction, yielding the final product with high purity.

Table 3: Illustrative Purification Scheme for this compound

| Step | Procedure | Purpose | Purity (Illustrative) |

|---|---|---|---|

| 1. Dissolution | Suspend crude product in water; add NaOH (aq) to pH ~10.5 at <10°C. google.com | Form soluble sodium boronate salt, leaving insoluble impurities behind. | Crude: ~90% |

| 2. Extraction | Wash aqueous phase with toluene. google.com | Remove non-acidic organic impurities into the organic layer. | - |

| 3. Precipitation | Add HCl (aq) to the aqueous phase at <10°C to precipitate the product. google.com | Re-protonate the boronate to precipitate the pure boronic acid. | - |

| 4. Isolation | Filter, wash with cold water, and dry the solid. | Obtain the final, purified product. | Final: >99% |

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Applications

Extensive research into the scientific literature and patent databases for the chemical compound this compound, identified by the CAS Number 1228829-23-9, indicates a notable absence of detailed, publicly available studies regarding its specific applications in advanced organic synthesis and material science. While the broader class of substituted phenylboronic acids is widely recognized for its versatility, specific research findings for this particular isomer remain largely undocumented in accessible scientific literature.

Boronic acids, in general, are crucial reagents in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This functionality makes them invaluable building blocks for complex molecules. However, the specific applications of this compound in the synthesis of advanced pharmaceutical intermediates, the construction of natural product cores, or the assembly of polyfunctionalized aromatic systems are not detailed in the currently available body of research.

Similarly, in the realm of material science, while boronic acid derivatives can serve as precursors for functional monomers and be incorporated into conjugated polymers for optoelectronic applications, there is no specific data or research that details the role of this compound in these areas. The unique substitution pattern of a benzyloxy group at the 3-position and a formyl group at the 4-position on the phenylboronic acid ring suggests potential for specific reactivity and application, but this potential has not yet been explored or reported in peer-reviewed literature.

The lack of published data prevents a detailed discussion and the creation of informative data tables regarding its use in the specific areas of interest outlined. While the fundamental principles of boronic acid chemistry suggest its potential utility, any detailed discussion of its application would be speculative without supporting research findings.

Further investigation by the scientific community is required to elucidate the specific roles and applications of this compound in advanced organic synthesis and material science.

Applications of 3 Benzyloxy 4 Formylphenyl Boronic Acid in Advanced Organic Synthesis

Contribution to Supramolecular Chemistry

No specific research articles were identified that detail the contribution of (3-(Benzyloxy)-4-formylphenyl)boronic acid to the field of supramolecular chemistry.

Design of Molecular Recognition Systems and Receptors

There are no available studies describing the design or application of molecular recognition systems or receptors that specifically incorporate this compound as the key recognition element. While phenylboronic acids are frequently used for saccharide and diol recognition, the specific binding properties and receptor designs involving the title compound have not been reported.

Development of Chemical Probes and Tools in Synthetic Research

No publications were found that describe the development or use of this compound as a chemical probe or a specialized tool in synthetic research. Although the structural motifs of this compound are relevant to probe design, its synthesis for and application in this context have not been documented in the accessible literature.

Computational and Theoretical Investigations of 3 Benzyloxy 4 Formylphenyl Boronic Acid

Density Functional Theory (DFT) Calculations on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric structure of molecules with a high degree of accuracy. For (3-(Benzyloxy)-4-formylphenyl)boronic acid, DFT calculations would likely be employed to determine its most stable conformation by optimizing bond lengths, bond angles, and dihedral angles.

Based on studies of similar phenylboronic acid derivatives, the central phenyl ring is expected to be largely planar. The boronic acid group, -B(OH)₂, possesses a trigonal planar geometry around the boron atom. lodz.pl The orientation of this group relative to the phenyl ring is a key conformational feature. nih.gov Computational studies on monosubstituted phenylboronic acids have shown that the endo-exo conformer is often the lowest in energy. nih.gov In the case of this compound, the presence of the ortho-formyl group and meta-benzyloxy group would influence the rotational barrier of the C-B bond.

The formyl group (-CHO) is also expected to be coplanar with the benzene ring to maximize resonance stabilization. The benzyloxy group introduces additional conformational flexibility due to the C-O-C linkage. The dihedral angles involving the benzyl (B1604629) fragment would be optimized to find the lowest energy structure, likely influenced by steric hindrance with the adjacent boronic acid group.

Below is a table of predicted geometric parameters for this compound, estimated from computational data on related molecules such as 3-formylphenylboronic acid and other substituted phenylboronic acids. researchgate.net

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-B | 1.56 - 1.58 |

| B-O | 1.36 - 1.37 |

| C=O (formyl) | 1.21 - 1.23 |

| C-O (ether) | 1.36 - 1.38 |

| **Bond Angles (°) ** | |

| C-C-B | 120 - 122 |

| O-B-O | 118 - 120 |

| C-C=O (formyl) | 123 - 125 |

| **Dihedral Angles (°) ** | |

| C-C-B-O | ~0 or ~180 |

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. These properties can be effectively modeled using DFT.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The electron-donating benzyloxy group and the electron-accepting formyl group are in a meta-position relative to each other, which may lead to a moderate HOMO-LUMO gap. The molecular electrostatic potential (MEP) map would likely show negative potential (red regions) around the oxygen atoms of the formyl and benzyloxy groups, indicating sites susceptible to electrophilic attack. The boronic acid group itself is a Lewis acid, with the boron atom being an electrophilic center.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | Moderate to High |

| Reactivity | The formyl group is a site for nucleophilic addition, while the boronic acid is susceptible to reactions with nucleophiles and is a key functional group for Suzuki coupling. The aromatic ring's reactivity towards electrophilic substitution will be influenced by the directing effects of the substituents. |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling can provide valuable insights into the mechanisms and energy profiles of reactions involving this compound. A primary application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. DFT calculations can be used to model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

For this compound, the electronic effects of the benzyloxy and formyl groups would influence the rate of transmetalation. The electron-withdrawing nature of the formyl group could potentially increase the Lewis acidity of the boron atom, which may affect the kinetics of this step.

Furthermore, the formyl group can undergo various reactions, such as reduction, oxidation, and condensation. Theoretical calculations can be used to investigate the transition states and activation energies for these transformations, helping to predict reaction outcomes and optimize conditions. For example, the reaction pathway for the formation of an imine from the formyl group and an amine could be modeled to understand its energetic favorability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹B can be calculated. The protons on the aromatic ring would show distinct chemical shifts due to the electronic influence of the three different substituents. The formyl proton would appear at a characteristic downfield shift (around 10 ppm). The ¹¹B NMR chemical shift would be indicative of the trigonal coordination environment of the boron atom.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. Key vibrational modes would include the O-H stretching of the boronic acid, the C=O stretching of the formyl group, and the C-O stretching of the benzyloxy ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. lodz.pl The presence of the extended conjugated system involving the phenyl ring and the formyl group is expected to result in absorptions in the UV region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Approximate Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of -CHO | 9.8 - 10.2 ppm |

| Chemical Shift (δ) of Ar-H | 7.0 - 8.0 ppm | |

| Chemical Shift (δ) of -CH₂- | 5.0 - 5.3 ppm | |

| ¹³C NMR | Chemical Shift (δ) of -CHO | 190 - 195 ppm |

| Chemical Shift (δ) of C-B | 130 - 135 ppm | |

| IR | Vibrational Frequency (ν) of O-H | 3200 - 3500 cm⁻¹ |

| Vibrational Frequency (ν) of C=O | 1680 - 1710 cm⁻¹ | |

| Vibrational Frequency (ν) of B-O | 1350 - 1400 cm⁻¹ |

| UV-Vis | Maximum Absorption (λ_max) | 250 - 300 nm |

Future Directions and Emerging Research Avenues in the Chemistry of 3 Benzyloxy 4 Formylphenyl Boronic Acid

Greener Pastures: The Drive for Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering the development of more environmentally benign methods for synthesizing (3-(Benzyloxy)-4-formylphenyl)boronic acid and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The future lies in the adoption of greener alternatives that minimize environmental impact while maximizing efficiency.

Key Developments in Green Synthesis:

| Green Synthetic Technique | Advantages | Potential Application for this compound |

|---|---|---|

| Flow Chemistry | High throughput, improved safety, precise control, reduced waste | Large-scale, efficient production with minimal byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Accelerated synthesis of the target compound and its derivatives. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy | Green functionalization and cross-coupling reactions. |

| Aqueous Synthesis | Environmentally benign solvent, reduced toxicity | Sustainable Suzuki-Miyaura and other cross-coupling reactions. |

Unlocking New Reactivity: Exploration of Novel Catalytic Systems

The inherent reactivity of the boronic acid and aldehyde functionalities in this compound opens the door to a wide array of chemical transformations. Future research will focus on discovering and developing novel reactivity modes and catalytic systems to expand its synthetic utility.

Emerging Areas of Reactivity and Catalysis:

| Catalytic System | Novel Reactivity | Relevance to this compound |

|---|---|---|

| Photoredox Catalysis | Generation of aryl radicals for novel C-C bond formation. | Access to new molecular architectures under mild conditions. |

| Organocatalysis | Bifunctional activation for asymmetric synthesis. | Development of stereoselective transformations utilizing the dual functionality. |

| Heterogeneous Catalysis | Recyclable and sustainable catalytic transformations. | Greener and more cost-effective synthesis of derivatives. |

| Dual-Ligand Catalysis | Enhanced catalytic efficiency and selectivity. | Improved performance in challenging cross-coupling reactions. |

Beyond the Benchtop: Expansion of Applications in Emerging Fields

The unique structural features of this compound make it an attractive candidate for applications in various emerging areas of chemical science, from materials science to medicinal chemistry.

Potential High-Impact Applications:

Building Complexity: Design and Synthesis via Efficient Convergent Strategies

The demand for increasingly complex molecules in fields such as pharmaceuticals and materials science necessitates the development of highly efficient and convergent synthetic strategies. This compound, with its two orthogonal functional groups, is an ideal building block for such approaches.

Convergent Synthesis and Complex Molecule Construction:

The future of this compound chemistry is bright, with ongoing research promising to deliver more sustainable synthetic methods, novel reactivity patterns, and groundbreaking applications. As chemists continue to explore the full potential of this versatile molecule, it is set to play an increasingly important role in addressing key challenges in science and technology.

Q & A

Q. How can researchers optimize the synthesis of (3-(benzyloxy)-4-formylphenyl)boronic acid to improve yield and purity?

- Methodological Answer : The compound’s synthesis likely involves Suzuki-Miyaura coupling or protection/deprotection strategies for the boronic acid and formyl groups. Key considerations:

- Use aryl halides (e.g., bromo or iodo derivatives) as coupling partners, with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Protect the formyl group during boronic acid formation to prevent side reactions. For example, acetal protection followed by deprotection .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Optimize storage conditions (e.g., 0–4°C under inert gas) to minimize boronic acid dehydration to boroxines .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., benzyloxy at C3, formyl at C4). ¹¹B NMR can verify boronic acid integrity (δ ~30 ppm) .

- FT-IR : Detect B–O (∼1350 cm⁻¹) and formyl C=O (∼1700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (ESI/TOF) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For solid-state structure validation (if crystals are obtainable) .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating benzyloxy group at C3 enhances the boronic acid’s nucleophilicity in Suzuki couplings. However, steric hindrance may slow reactivity with bulky substrates. Strategies:

- Use microwave-assisted synthesis to accelerate coupling with aryl halides .

- Compare reaction rates with analogs lacking the benzyloxy group (e.g., 4-formylphenylboronic acid) to quantify electronic/steric effects .

- Monitor boronic acid stability under basic conditions (common in Suzuki reactions) via ¹H NMR .

Q. What strategies enable the incorporation of this compound into functional polymers?

- Methodological Answer : The compound’s boronic acid and formyl groups allow dual functionalization in polymers:

- Copolymerization : Use as a monomer in free-radical polymerization with acrylates or styrenes. Initiate with AIBN at 60–80°C .

- Post-polymerization modification : React the formyl group with hydrazides or amines (e.g., for pH-responsive hydrogels) .

- Dynamic covalent chemistry : Leverage boronic acid-diol interactions for self-healing materials. Test binding affinity with diols (e.g., fructose) via fluorescence quenching .

Q. How can researchers resolve contradictions in reported biological activity data for boronic acid derivatives?

- Methodological Answer : Discrepancies may arise from purity, assay conditions, or structural analogs. Mitigation steps:

- Validate compound purity (>95% via HPLC) and confirm structure with orthogonal techniques (NMR, HRMS) .

- Perform dose-response assays (e.g., IC₅₀ for tubulin polymerization inhibition) using standardized protocols (e.g., combretastatin A-4 as a positive control) .

- Compare activity with analogs (e.g., 3-benzyloxyphenylboronic acid vs. 4-formylphenylboronic acid) to isolate functional group contributions .

Experimental Design & Data Analysis

Q. How to design experiments assessing the glucose-binding capacity of boronic acid-functionalized materials using this compound?

- Methodological Answer :

- Material synthesis : Immobilize the compound on chitosan or silica via formyl group Schiff base formation. Confirm grafting via FT-IR .

- Binding assays : Expose materials to glucose solutions (1–20 mM, pH 7.4–9.0). Monitor uptake via HPLC or glucose oxidase assays .

- Competitive binding : Test specificity against fructose/sucrose. Calculate binding constants (Ka) via Scatchard plots .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). Focus on the boronic acid’s B–O bonds and formyl group’s hydrogen bonding .

- MD simulations : Run GROMACS simulations to assess binding stability (e.g., 100 ns trajectories). Compare with non-boronic analogs .

- QSAR : Develop models correlating substituent effects (e.g., benzyloxy vs. methoxy) with cytotoxicity data from NCI-60 cell lines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.